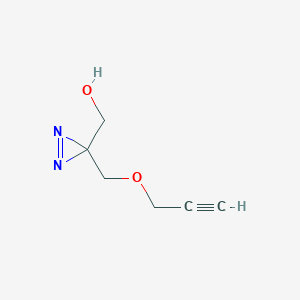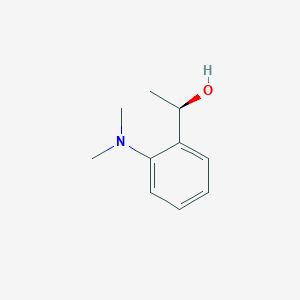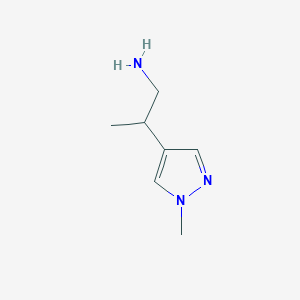
2,6-Dimethoxy-4-(sulfanylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C9H12O3S It is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylmethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable sulfanylmethylating agent. One common method is the reaction of 2,6-dimethoxyphenol with chloromethyl methyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-(sulfanylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the sulfanylmethyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
4-Methylsyringol: Contains a methyl group instead of a sulfanylmethyl group, resulting in different chemical properties.
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C9H12O3S/c1-11-7-3-6(5-13)4-8(12-2)9(7)10/h3-4,10,13H,5H2,1-2H3 |
Clave InChI |
FRWRMGSNRVUFTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)




